molecular formula C12H11N5O3S B2551114 2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1903305-52-1

2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B2551114
CAS No.: 1903305-52-1
M. Wt: 305.31
InChI Key: JCQBSVPLZBCNLR-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a fascinating compound that falls under the class of organic molecules known as imidazoles. This compound exhibits a range of chemical properties that make it a subject of considerable interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide involves multiple synthetic steps. The synthesis typically starts with the formation of the imidazole core, followed by the introduction of the thieno[3,2-d]pyrimidinyl moiety and the oxo group. Specific reagents, catalysts, and solvents are employed to ensure the success of each step, with reaction conditions often optimized for temperature, pH, and time to maximize yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more streamlined processes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry, automated synthesis, and the use of environmentally benign solvents and reagents are often employed to meet industrial standards for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide can undergo various types of chemical reactions:

  • Oxidation: This compound can be oxidized to introduce additional oxo groups or alter existing functional groups.

  • Reduction: Reduction reactions can be used to modify the pyrimidinyl or imidazole moieties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products of these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation may yield higher oxo derivatives, while substitution reactions may produce a variety of substituted imidazole or thieno[3,2-d]pyrimidinyl derivatives.

Scientific Research Applications

2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide finds applications in multiple scientific domains:

  • Chemistry: It is used as a precursor for synthesizing more complex molecules and as a building block in organic synthesis.

  • Biology: The compound's potential as a bioactive molecule is explored for interactions with various biological targets.

  • Medicine: Research into its pharmacological properties suggests it may have potential therapeutic uses.

  • Industry: It can be employed in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide exerts its effects is rooted in its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other macromolecules, leading to a cascade of biochemical events that produce the compound's observed effects. Pathways involved can vary based on the biological context and the specific application being explored.

Comparison with Similar Compounds

In comparison to other compounds with similar structures, 2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide stands out due to its unique combination of an imidazole core and a thieno[3,2-d]pyrimidinyl moiety. Similar compounds include:

  • Imidazole derivatives with various functional groups.

  • Thieno[3,2-d]pyrimidine derivatives with different substituents.

Properties

IUPAC Name

2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c18-10(8-5-14-12(20)16-8)13-2-3-17-6-15-7-1-4-21-9(7)11(17)19/h1,4-6H,2-3H2,(H,13,18)(H2,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBSVPLZBCNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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